2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate
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Overview
Description
2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate is an organic compound with the molecular formula C18H22O5S . It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis . This compound is known for its role in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate typically involves the reaction of 2-[2-(Benzyloxy)ethoxy]ethanol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Hydrolysis: Typically carried out in aqueous basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are 2-[2-(Benzyloxy)ethoxy]ethanol and phenylmethanesulfonic acid.
Scientific Research Applications
2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The phenylmethanesulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds . This property makes it valuable in synthetic chemistry for constructing complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Benzyloxy)ethoxy]ethyl 4-methylbenzenesulfonate: Similar structure but with a methyl group on the benzene ring.
2-[2-(Benzyloxy)ethoxy]ethyl p-toluenesulfonate: Another variant with a toluenesulfonate group.
Uniqueness
2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate is unique due to its specific reactivity and stability, making it a preferred choice for certain synthetic applications. Its ability to act as a versatile intermediate in various chemical reactions sets it apart from similar compounds .
Properties
CAS No. |
143173-31-3 |
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Molecular Formula |
C18H22O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl phenylmethanesulfonate |
InChI |
InChI=1S/C18H22O5S/c19-24(20,16-18-9-5-2-6-10-18)23-14-13-21-11-12-22-15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
InChI Key |
QEWYGWASNHQWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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